
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide, also known as IQM-PCP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. This compound is a derivative of phencyclidine (PCP), a well-known dissociative anesthetic drug that has been used in human and veterinary medicine. IQM-PCP has been found to have a similar mechanism of action to PCP, but with fewer side effects and greater specificity for certain receptors in the brain.
Mécanisme D'action
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide acts as a non-competitive antagonist at the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking this receptor, N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide can induce dissociative effects, such as altered perception and impaired cognition. Additionally, N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has been found to bind to the sigma-1 receptor, which is involved in the regulation of calcium signaling and cell survival. The exact mechanism of action of N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide at this receptor is not fully understood, but it may involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has been found to have a number of biochemical and physiological effects in animal models, including the induction of hyperlocomotion, stereotypy, and catalepsy. These effects are similar to those observed with PCP, but with a lower potency and shorter duration of action. N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has also been found to have neuroprotective effects in certain models of neuronal injury, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide in scientific research is its specificity for certain receptors in the brain, which allows researchers to study the effects of receptor blockade in a more targeted manner. Additionally, N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has fewer side effects than PCP, which makes it a safer alternative for use in animal models. However, one limitation of using N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide is its relatively low potency, which may require higher doses to achieve the desired effects. Additionally, the synthesis of N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide is a complex process that requires specialized equipment and expertise, which may limit its availability and use in certain research settings.
Orientations Futures
There are several potential future directions for research on N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide and its derivatives. One area of interest is the development of more potent and selective compounds that can be used to study the functions of specific receptors in the brain. Additionally, N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide and related compounds may have therapeutic potential for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanisms of action of N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide at the molecular level, which may lead to the development of new drugs with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide involves several steps, including the reaction of isobutyryl chloride with isoquinoline, followed by the addition of cyclopentylmagnesium bromide and then the reaction of the resulting compound with acryloyl chloride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide has been used in scientific research to study the mechanisms of action of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. These receptors play a crucial role in regulating neuronal activity and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Propriétés
IUPAC Name |
N-(isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21(17-8-7-14(2)11-17)13-16-6-4-5-15-12-20-10-9-18(15)16/h3-6,9-10,12,14,17H,1,7-8,11,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFKOORNTVQNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N(CC2=CC=CC3=C2C=CN=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Isoquinolin-5-ylmethyl)-N-(3-methylcyclopentyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


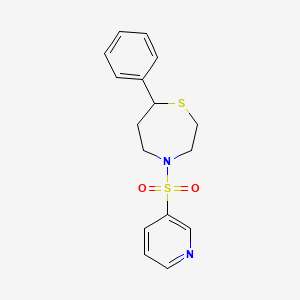
![2-[(3-chlorobenzyl)sulfanyl]-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2514869.png)
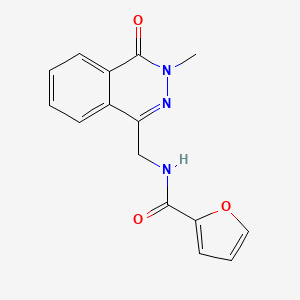
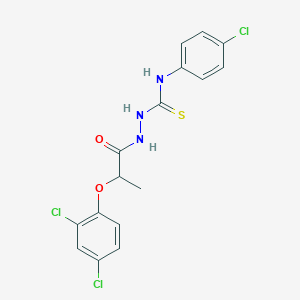
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)
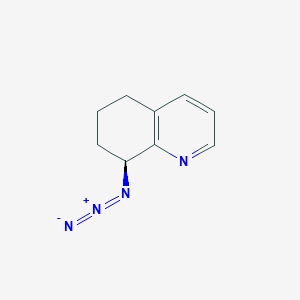
![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)
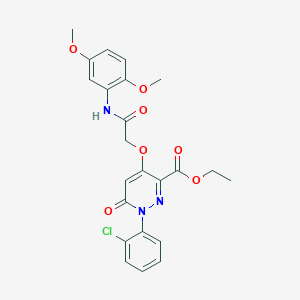
![3-chloro-N-[1-(2-furylmethyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinyl]benzenecarboxamide](/img/structure/B2514882.png)

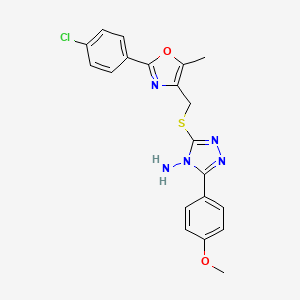

![2-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2514886.png)